molecular formula C12H17N3O3 B13931095 tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate

Cat. No.: B13931095
M. Wt: 251.28 g/mol
InChI Key: FYKGVXCCXYAWLY-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a pyrrolo[3,4-d]imidazole core. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the pyrrolo[3,4-d]imidazole core, followed by the introduction of the tert-butyl and formyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrrolo[3,4-d]imidazole core may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate: Similar in structure but with different functional groups.

    4-tert-Butyl-2,6-diformylphenol: Contains tert-butyl and formyl groups but lacks the pyrrolo[3,4-d]imidazole core.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl 2-formyl-3-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5-carboxylate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-8-9(6-15)14(4)10(7-16)13-8/h7H,5-6H2,1-4H3

InChI Key

FYKGVXCCXYAWLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(C(=N2)C=O)C

Origin of Product

United States

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